![molecular formula C23H16F2N2O3S B2651329 4-(2,4-Difluorophenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine CAS No. 478247-31-3](/img/structure/B2651329.png)
4-(2,4-Difluorophenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Difluorophenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine (DFMPSP) is a synthetic compound that has been studied for its potential applications in scientific research and drug development. DFMPSP is a small molecule that can be used to target specific proteins or enzymes in the body, and it has been studied for its potential to modulate the activity of certain proteins or enzymes.
Aplicaciones Científicas De Investigación
Thermally Stable and Optically Active Polymers
Researchers have explored the synthesis and characterization of new thermally stable and optically active poly(ester-imide)s, employing direct polycondensation methods. These polymers, crafted from aromatic diols and diacids including derivatives related to the specified compound, exhibit remarkable thermal stability and optical properties. They hold potential applications in advanced technologies due to their unique characteristics (Mallakpour & Kowsari, 2006).
Fluorescent Molecular Probes
The development of new fluorescent solvatochromic dyes, including those based on modifications of the pyrimidine structure, for use as ultrasensitive fluorescent molecular probes, has been a significant area of research. These probes are designed to study biological events and processes, leveraging the strong solvent-dependent fluorescence and large Stokes shift of these compounds (Diwu et al., 1997).
Environmental Decontamination
A notable application in environmental science involves the use of compounds like "4-(2,4-Difluorophenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine" in the oxidative degradation of pollutants. Studies have demonstrated the efficacy of related compounds in generating reactive species under certain conditions, contributing to environmental decontamination processes (Wang et al., 2018).
High-Performance Polymer Membranes
The synthesis of novel polymer membranes incorporating sulfone and pyrimidine moieties has been investigated for applications in high-temperature fuel cells. These membranes exhibit excellent film-forming properties, mechanical integrity, and high proton conductivity, making them suitable for use in energy conversion devices (Pefkianakis et al., 2005).
Drug Discovery and Biochemical Applications
In the realm of drug discovery, the chemical structure of "this compound" and its derivatives offers a framework for developing neuroprotective agents. These compounds have shown potential in inhibiting neuroinflammatory responses and oxidative stress damage, highlighting their relevance in studying Parkinson’s disease and potentially other neurodegenerative disorders (Guo et al., 2021).
Propiedades
IUPAC Name |
4-(2,4-difluorophenoxy)-5-(4-methylphenyl)sulfonyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O3S/c1-15-7-10-18(11-8-15)31(28,29)21-14-26-22(16-5-3-2-4-6-16)27-23(21)30-20-12-9-17(24)13-19(20)25/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLMYAHEVPCNAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2OC3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


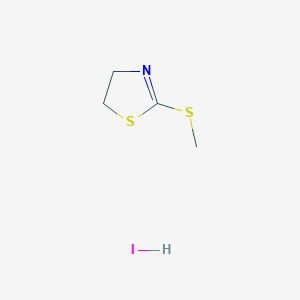
![N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2651250.png)
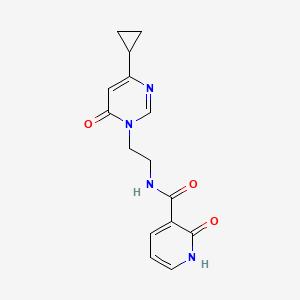

![1-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2651257.png)
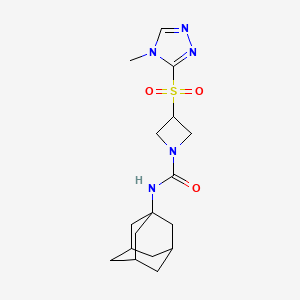

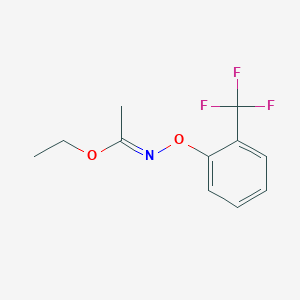
![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2651263.png)
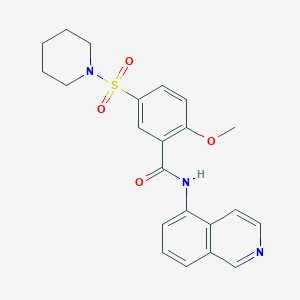
![N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2651265.png)

